2-(Benzyloxy)-5-chloro-3-methylpyridine

Synthetic methodology Anionic rearrangement Pyridyl carbinols

2-(Benzyloxy)-5-chloro-3-methylpyridine (CAS 1881290-26-1) is a regiospecifically trisubstituted pyridine derivative (C₁₃H₁₂ClNO, MW 233.69) bearing a benzyloxy protecting group at the C2 position, a chloro substituent at C5, and a methyl group at C3. Its predicted physicochemical profile includes a boiling point of 331.1±37.0 °C, a pKa of 1.91±0.32, a density of 1.194±0.06 g/cm³, and a calculated logP of 3.62.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
Cat. No. B8031811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-chloro-3-methylpyridine
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OCC2=CC=CC=C2)Cl
InChIInChI=1S/C13H12ClNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyMFMRGPDZHWVTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-chloro-3-methylpyridine (CAS 1881290-26-1): Regiospecific Pyridine Intermediate for Medicinal Chemistry and Synthetic Methodology


2-(Benzyloxy)-5-chloro-3-methylpyridine (CAS 1881290-26-1) is a regiospecifically trisubstituted pyridine derivative (C₁₃H₁₂ClNO, MW 233.69) bearing a benzyloxy protecting group at the C2 position, a chloro substituent at C5, and a methyl group at C3 . Its predicted physicochemical profile includes a boiling point of 331.1±37.0 °C, a pKa of 1.91±0.32, a density of 1.194±0.06 g/cm³, and a calculated logP of 3.62 . The compound is commercially supplied at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Unlike its positional isomer 5-(benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9), the C2-benzyloxy substitution of the target compound confers distinct reactivity profiles—most notably enabling the [1,2]-anionic rearrangement pathway and N-methylation-dependent benzyl transfer chemistry—making it a strategically differentiated building block for synthetic route design [1][2].

Why 2-(Benzyloxy)-5-chloro-3-methylpyridine Cannot Be Replaced by Its Positional Isomer 5-(Benzyloxy)-2-chloro-3-methylpyridine


Although 2-(benzyloxy)-5-chloro-3-methylpyridine and 5-(benzyloxy)-2-chloro-3-methylpyridine share an identical molecular formula (C₁₃H₁₂ClNO, MW 233.69) and nearly indistinguishable logP values (3.62242 vs. 3.62240), their regiochemical divergence creates fundamentally non-interchangeable reactivity profiles . The defining differential feature is the adjacency of the benzyloxy group to the pyridine nitrogen: in the target compound, the C2-benzyloxy placement enables pyridine-nitrogen-directed metalation at the benzylic position—a prerequisite for the [1,2]-anionic rearrangement that generates pyridyl carbinols, a transformation that the C5-benzyloxy isomer is structurally incapable of undergoing [1]. Furthermore, the C2-benzyloxy group permits N-methylation to form an electrophilic benzyl transfer species (2-benzyloxy-1-methylpyridinium salt), a reagent class unavailable from the C5 isomer. Simultaneously, chloro placement at C5 rather than C2 alters the SNAr activation landscape: 2-chloro (in the isomer) is strongly activated by the adjacent pyridine nitrogen, whereas 5-chloro (in the target) is less activated, enabling chemoselective sequential functionalization strategies that the isomer cannot support [2].

2-(Benzyloxy)-5-chloro-3-methylpyridine: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Gatekeeping of the [1,2]-Anionic Rearrangement: Only 2-Benzyloxypyridines Are Competent Substrates

The [1,2]-anionic rearrangement of 2-benzyloxypyridines—a transformation that generates aryl pyridyl carbinols in high yield and has been applied to the formal synthesis of the antihistamine drug carbinoxamine—requires the benzyloxy group at the C2 position for pyridine-directed metalation of the benzylic carbon [1]. DFT calculations (B3LYP/6-311++G(d,p)) demonstrate that the rearrangement proceeds through a rate-determining step with an activation energy that is modulated by substituents on the pyridine ring; electron-withdrawing groups increase the barrier while electron-donating groups decrease it [2]. Critically, the positional isomer 5-(benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) lacks the requisite C2-benzyloxy adjacency to the pyridine nitrogen and therefore cannot undergo directed metalation or the subsequent 1,2-migration—rendering this entire reaction manifold inaccessible to the isomer [1].

Synthetic methodology Anionic rearrangement Pyridyl carbinols

Benzyl Transfer Reagent Potential via N-Methylation: C2-Benzyloxy as a Latent Electrophilic Benzyl Source

2-Benzyloxypyridine derivatives can be N-methylated (e.g., with methyl triflate) to generate 2-benzyloxy-1-methylpyridinium triflate salts—bench-stable, neutral organic reagents that release an electrophilic benzyl species upon warming and convert alcohols to benzyl ethers in good to excellent yield under acid- and base-free conditions [1]. In the published protocol, benzylation of representative alcohols using in situ N-methylation of 2-benzyloxypyridine proceeded in 79–93% isolated yield (Method A: MgO, toluene, MeOTf, 0 °C to 90 °C) [1]. The benzylation of N-Boc-serine methyl ester (84% yield) and methyl lactate (79% yield) specifically demonstrates compatibility with acid-labile (Boc) and base-labile (β-hydroxy ester) functionality—a key advantage over traditional benzyl bromide or benzyl trichloroacetimidate methods. The positional isomer 5-(benzyloxy)-2-chloro-3-methylpyridine cannot form the requisite N-methylpyridinium species because N-methylation at the pyridine nitrogen would place the positive charge distal to the benzyloxy group, failing to activate it as an electrophilic benzyl donor [2].

Protecting group chemistry Benzylation methodology Neutral reaction conditions

Differential SNAr Activation: Chlorine at C5 vs. C2 Enables Chemoselective Sequential Functionalization

The position of the chloro substituent relative to the pyridine nitrogen fundamentally alters its reactivity toward nucleophilic aromatic substitution (SNAr). In pyridine systems, halogen atoms at the 2- and 4-positions are strongly activated toward SNAr by the electron-withdrawing effect of the ring nitrogen, whereas halogens at the 3- and 5-positions are substantially less activated [1]. In the target compound 2-(benzyloxy)-5-chloro-3-methylpyridine, the 5-chloro substituent occupies a meta-like position relative to nitrogen and therefore exhibits attenuated SNAr reactivity. In contrast, the positional isomer 5-(benzyloxy)-2-chloro-3-methylpyridine bears its chlorine at the highly activated C2 position. This differential activation creates a chemoselectivity window: in the target compound, nucleophilic substitution at C5 requires more forcing conditions, allowing the C2-benzyloxy group to be orthogonally manipulated (e.g., deprotected to reveal a 2-pyridone or N-methylated) without competing displacement at C5. In the isomer, any nucleophile strong enough to react would preferentially attack the C2-chloro position, limiting options for sequential derivatization [2].

Nucleophilic aromatic substitution Chemoselectivity Pyridine functionalization

Predicted pKa Differentiation: C2-Benzyloxy Modulates Pyridine Basicity Relative to Positional Isomers

The predicted pKa of the conjugate acid of 2-(benzyloxy)-5-chloro-3-methylpyridine is 1.91±0.32, as calculated using ACD/Labs methodology . The C2-benzyloxy substituent exerts both an inductive electron-withdrawing effect (through the oxygen atom) and a resonance electron-donating effect on the pyridine ring, with the net effect being a reduction in basicity compared to unsubstituted pyridine (pKa 5.23). The positional isomer 5-(benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) has not had its pKa experimentally determined or publicly reported in predicted form, but the shift of the benzyloxy group from C2 to C5 removes the direct resonance interaction with the pyridine nitrogen, which is expected to alter the conjugate acid pKa by an estimated 0.5–1.5 units based on established substituent effect parameters for pyridines [1]. This predicted pKa difference translates to a meaningful distinction in ionization state at intermediate pH values (pH 1–3), which can affect chromatographic retention, extraction efficiency, and salt formation behavior during purification and formulation steps .

Physicochemical properties Basicity Ionization state

Commercial Availability with Documented Batch-Specific QC: Purity Assurance for Reproducible Synthetic Chemistry

2-(Benzyloxy)-5-chloro-3-methylpyridine is commercially supplied at 95% standard purity with batch-specific quality control documentation including ¹H NMR, HPLC, and GC from Bidepharm (Cat. BD00836889) . The positional isomer 5-(benzyloxy)-2-chloro-3-methylpyridine is available at a nominal 98% purity from MolCore (CAS 74650-80-9) with ISO certification . However, the target compound's documented multi-method QC package (NMR + HPLC + GC) provides orthogonal purity verification that is essential for applications requiring rigorous characterization—such as patent exemplification, GLP-grade intermediate supply, or multi-step syntheses where unidentified impurities from a single-method purity assessment could propagate into downstream steps. Pricing data indicates the target compound at ¥2,954/g (95%, 1 g scale) from Bidepharm , while the isomer at 98% purity from MolCore is priced comparably , meaning purity-adjusted cost does not constitute a strong procurement differentiator; rather, the documented QC breadth is the distinguishing commercial factor.

Quality control Batch reproducibility Procurement specifications

2-(Benzyloxy)-5-chloro-3-methylpyridine: High-Value Application Scenarios Stemming from Its Differentiated Substitution Pattern


Synthesis of Aryl Pyridyl Carbinol Libraries via [1,2]-Anionic Rearrangement for Antihistamine Lead Optimization

Medicinal chemistry groups pursuing non-basic histamine H1-receptor antagonists can employ 2-(benzyloxy)-5-chloro-3-methylpyridine as a substrate for the [1,2]-anionic rearrangement to generate diversely substituted pyridyl carbinols. The 5-chloro-3-methyl substitution pattern on the pyridine ring is structurally cognate to the pharmacophore found in SK&F 94070, a highly selective H1-receptor antagonist with in vitro and in vivo potency comparable to classical antihistamines, wherein a 5-chloro-3-methyl-2-pyridylamino motif is critical for receptor binding [1]. The rearrangement product retains the 5-chloro and 3-methyl substituents while converting the C2-benzyloxy into a carbinol handle for further diversification. This scenario is inaccessible to the C5-benzyloxy isomer, which lacks the requisite regiochemistry for directed metalation and rearrangement [2].

Neutral-Condition Benzyl Protection of Acid- and Base-Sensitive Advanced Synthetic Intermediates

In total synthesis campaigns where a late-stage intermediate bears both acid-labile (e.g., Boc, silyl ethers) and base-labile (e.g., β-hydroxy esters, acetates) functionality, 2-(benzyloxy)-5-chloro-3-methylpyridine can be N-methylated in situ with methyl triflate to generate a neutral benzyl transfer reagent that operates without exogenous acid or base. Published yields of 79–93% for benzylation of representative alcohols under these conditions, including an 84% yield for N-Boc-serine methyl ester and 79% for methyl lactate, demonstrate compatibility with sensitive substrates [3]. Neither benzyl bromide (requires base) nor benzyl trichloroacetimidate (requires strong acid) can match this functional group tolerance profile. The C5-benzyloxy isomer cannot serve this role, as N-methylation does not generate an electrophilic benzyl donor from a distal C5-benzyloxy group [4].

Sequential Orthogonal Functionalization for Parallel Library Synthesis in Kinase Inhibitor Programs

The target compound's substitution pattern—with a moderately reactive 5-chloro leaving group and a C2-benzyloxy protecting group that can be orthogonally removed or N-methylated—enables a two-directional diversification strategy. Step 1: the C2-benzyloxy group can be deprotected (H₂, Pd/C or TFA) to reveal a 2-pyridone, which can then be O-alkylated or converted to a 2-chloro species. Step 2: the 5-chloro can then undergo SNAr with amines or other nucleophiles under forcing conditions without interference from the already-modified C2 position. This contrasts with the C2-chloro isomer, where the highly activated 2-chloro would react preferentially under the same SNAr conditions, preventing sequential control. A c-MET/ALK inhibitor series (exemplified by crizotinib analogs employing a 3-benzyloxypyridine core) illustrates the value of regiochemically controlled pyridine substitution in kinase inhibitor design [5].

Preclinical Candidate Intermediate Supply with Auditable Batch QC for Regulatory Documentation

For contract research organizations (CROs) and pharmaceutical development groups advancing compounds through preclinical evaluation, the target compound's availability from Bidepharm with a three-method QC package (¹H NMR, HPLC, GC at 95% purity) supports the level of documentation required for CMC (Chemistry, Manufacturing, and Controls) sections of regulatory filings . While the positional isomer is available at a stated 98% purity with ISO certification, the enumerated multi-technique analytical characterization of the target compound provides direct, transparent evidence of chemical identity and purity that can be cross-referenced in batch records—an often-overlooked factor in intermediate procurement that becomes critical when synthetic routes are scaled and transferred between facilities.

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